Bis(3,5,5-trimethylhexyl) maleate Bis(3,5,5-trimethylhexyl) maleate
Brand Name: Vulcanchem
CAS No.: 60100-39-2
VCID: VC18425879
InChI: InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3
SMILES:
Molecular Formula: C22H40O4
Molecular Weight: 368.5 g/mol

Bis(3,5,5-trimethylhexyl) maleate

CAS No.: 60100-39-2

Cat. No.: VC18425879

Molecular Formula: C22H40O4

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5,5-trimethylhexyl) maleate - 60100-39-2

Specification

CAS No. 60100-39-2
Molecular Formula C22H40O4
Molecular Weight 368.5 g/mol
IUPAC Name bis(3,5,5-trimethylhexyl) but-2-enedioate
Standard InChI InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3
Standard InChI Key ZVGNLPOWWIWPER-UHFFFAOYSA-N
Canonical SMILES CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Bis(3,5,5-trimethylhexyl) maleate (C<sub>22</sub>H<sub>40</sub>O<sub>4</sub>) consists of a maleate backbone esterified with two 3,5,5-trimethylhexanol groups. The branching at the 3,5,5-positions of the hexyl chains introduces steric hindrance, which influences both physical properties and chemical reactivity. Unlike linear esters such as bis(2-ethylhexyl) maleate, this branching reduces crystallinity and enhances solubility in nonpolar media .

The compound’s molecular weight of 368.55 g/mol and hydrophobic alkyl chains contribute to its oil-soluble nature, making it suitable for integration into polymer blends and lubricant formulations . Comparative analysis with structurally analogous esters highlights distinct performance advantages (Table 1).

Table 1: Comparative Properties of Maleate and Phthalate Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Bis(3,5,5-trimethylhexyl) maleateC<sub>22</sub>H<sub>40</sub>O<sub>4</sub>368.55High branching, thermal stability, oil-soluble
Bis(2-ethylhexyl) maleateC<sub>20</sub>H<sub>36</sub>O<sub>4</sub>340.50Linear chains, surfactant precursor
Bis(3,5,5-trimethylhexyl) phthalateC<sub>26</sub>H<sub>42</sub>O<sub>4</sub>418.61Phthalate backbone, plasticizer applications

Synthesis and Production Methods

Precursor Synthesis: 3,5,5-Trimethylhexanol

The synthesis of bis(3,5,5-trimethylhexyl) maleate begins with the production of 3,5,5-trimethylhexanol, achieved via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) using rhodium-based catalysts. A dual-ligand system comprising triphenylphosphine oxide and organic phosphine compounds optimizes reaction efficiency, achieving substrate conversion rates exceeding 90% under mild conditions (80–120°C, 10–30 bar CO/H<sub>2</sub>) .

Esterification Process

Maleic anhydride is reacted with 3,5,5-trimethylhexanol in a stoichiometric 1:2 ratio, facilitated by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, yielding the diester with purities >95% after distillation . Critical parameters include temperature control (80–150°C) and continuous water removal to shift equilibrium toward product formation.

Physicochemical Properties

Thermal Stability

The compound’s branched structure elevates its decomposition temperature to approximately 300°C, significantly higher than linear analogs like bis(2-ethylhexyl) maleate (250°C) . This stability enables use in high-temperature polymer processing.

Solubility and Compatibility

Bis(3,5,5-trimethylhexyl) maleate exhibits excellent solubility in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene) but limited miscibility with polar solvents. Its compatibility with polyolefins and acrylate polymers makes it effective as a plasticizing agent .

Industrial Applications

Pour Point Depressants in Lubricants

Copolymers of bis(3,5,5-trimethylhexyl) maleate and long-chain alkyl methacrylates (e.g., cetyl methacrylate) demonstrate exceptional performance as pour point depressants. At 0.5 wt.% concentration, these copolymers reduce the pour point of base oils by 30–45°F by inhibiting wax crystallization .

Table 2: Performance of Maleate Copolymers in Oil Formulations

Copolymer Composition (Mole Ratio)Oil TypePour Point Depression (°F)Concentration (wt.%)
1:0.75 (Cetyl methacrylate:maleate)Oil I300.5
1:0.5 (Cetyl methacrylate:maleate)Oil III200.5
1:0.075 (Cetyl methacrylate:maleate)Oil II250.1

Polymer Modification

Incorporating bis(3,5,5-trimethylhexyl) maleate into polyvinyl chloride (PVC) blends improves flexibility and reduces glass transition temperatures. The ester’s bulky side chains disrupt polymer chain packing, enhancing ductility without compromising tensile strength .

Future Research Directions

  • Catalytic Innovations: Developing non-phosphine ligand systems to reduce catalyst costs in precursor synthesis .

  • Biodegradable Polymers: Exploring maleate copolymers with polylactic acid (PLA) for sustainable packaging.

  • Toxicological Profiling: Comprehensive ecotoxicity assessments to establish regulatory guidelines.

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